Welcome to the BenchChem Online Store!
molecular formula C11H7ClO2S B1466196 2-Chloro-5-phenyl-thiophene-3-carboxylic acid CAS No. 1186049-66-0

2-Chloro-5-phenyl-thiophene-3-carboxylic acid

Cat. No. B1466196
M. Wt: 238.69 g/mol
InChI Key: MIYLRVIMVHRBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08614209B2

Procedure details

2-Chloro-5-phenyl-thiophene-3-carboxylic acid ethyl ester (0.44 g, 1.65 mmol) was dissolved in a solution of 1 M NaOH (3 mL) and ethanol (2 mL). The reaction mixture was heated to 100° C. using microwave irradiation for 10 minutes. After cooling, the reaction mixture was partitioned between diethyl ether and water. The aqueous solution was acidified with 1 M HCl and further extracted with diethyl ether. The combined organic solutions were dried over magnesium sulfate, filtered and the solvent evaporated. The residue was triturated in diethyl ether and filtered to give the title compound (0.17 g). 1H NMR (400 MHz, CHCl3-d): δ 7.6 (s, 1H), 7.55 (d, 2H), 7.4-7.3 (m, 3H).
Name
2-Chloro-5-phenyl-thiophene-3-carboxylic acid ethyl ester
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[S:8][C:7]=1[Cl:17])=[O:5])C>[OH-].[Na+].C(O)C>[Cl:17][C:7]1[S:8][C:9]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:10][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
2-Chloro-5-phenyl-thiophene-3-carboxylic acid ethyl ester
Quantity
0.44 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC(=C1)C1=CC=CC=C1)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
further extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CC1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.